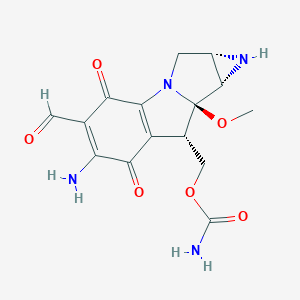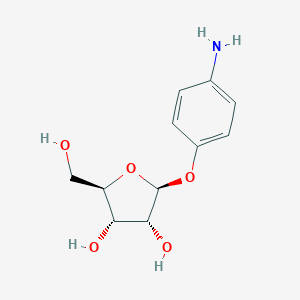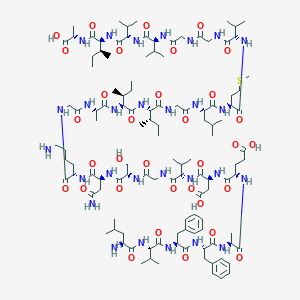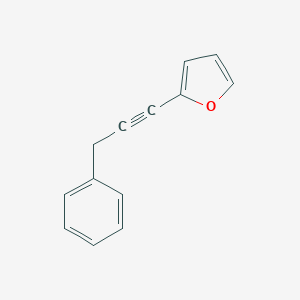
カルリナオキシド
概要
説明
Carlina oxide is a naturally occurring compound predominantly found in the essential oil of Carlina acaulis, a plant belonging to the Asteraceae family . This compound is known for its potent insecticidal properties, making it a valuable component in botanical insecticides . Carlina oxide is an aromatic polyacetylene, characterized by its unique chemical structure and significant biological activities .
科学的研究の応用
Carlina oxide has a wide range of scientific research applications. In chemistry, it is used as a lead compound for developing new botanical insecticides . In biology, carlina oxide has been studied for its potential as an acetylcholinesterase inhibitor and its effects on gamma-aminobutyric acid receptors . In medicine, it has shown promise in counteracting oxidative stress and reducing the viability of certain cancer cell lines . Industrially, carlina oxide is utilized in the formulation of eco-friendly insecticides and larvicides .
作用機序
Target of Action
Carlina oxide, a compound isolated from the essential oil (EO) of Carlina acaulis L. roots, has been studied for its potent insecticidal activities . The primary targets of Carlina oxide are various arthropod vectors and agricultural pests . It has shown significant toxicity towards the eggs and larvae of certain insects .
Mode of Action
It has been suggested that carlina oxide may damage insect cells by forming carbocations that react with -sh groups and amino groups of proteins and other molecules . Additionally, Carlina oxide has been tested for anti-acetylcholinesterase activity, although it showed lower performance compared to galantamine .
Biochemical Pathways
It has been observed to have a moderate antioxidant potential, which may play a role in preserving the shelf-life of herbal-based insecticides
Pharmacokinetics
It’s known that the compound’s poor water solubility and rapid degradation from uv light and oxygen in the environment limit its real-world use . To overcome these limitations, nanoemulsions of Carlina oxide have been developed, which could boost its efficacy and stability .
Result of Action
The result of Carlina oxide’s action is primarily insecticidal. It has shown significant contact toxicity on insect eggs, with high hatching inhibition . Moreover, it has demonstrated larvicidal effects, with complete mortality observed in translaminar toxicity tests . In vitro studies have also shown that Carlina oxide elicits cell-line-specific toxicity .
Action Environment
The environment plays a crucial role in the action of Carlina oxide. For instance, the formulation of Carlina oxide into nanoemulsions can enhance its stability and efficacy . The field use of these formulations as larvicides is unlikely to guarantee uniform dispersion in the environment, thus failing to achieve the required concentrations . Therefore, the environmental factors influencing the action, efficacy, and stability of Carlina oxide are an important area for future research.
生化学分析
Biochemical Properties
Carlina oxide has been identified as an AChE inhibitor . It interacts with acetylcholinesterase (AChE), an enzyme crucial for nerve function, inhibiting its activity . This interaction is of biochemical significance as it influences the regulation of neurotransmitters.
Cellular Effects
Carlina oxide exhibits antioxidant activity, protecting cells from damage induced by reactive oxygen species such as hydrogen peroxide . It also shows cytotoxic effects on certain vertebrate cells, human dermis, HCT116 and MDA-MB231 cell lines .
Molecular Mechanism
The molecular mechanism of Carlina oxide involves its binding interactions with biomolecules, particularly enzymes like AChE . By inhibiting AChE, Carlina oxide can influence neurotransmission and potentially alter gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, Carlina oxide has been used to develop long-lasting mosquito larvicides . Its poor water solubility and rapid degradation from UV light and oxygen in the environment limit its use, but encapsulation in micro- and nanoemulsions has been shown to enhance its stability .
Dosage Effects in Animal Models
The acute toxicity of Carlina acaulis essential oil and its microemulsion was evaluated in Wistar rats through oral administration . The essential oil LD50 was 1098 mg kg −1 bw, whereas its microemulsion, even at 5000 mg kg −1 bw (considered the upper testing limit to establish safety to mammals), was not toxic .
Metabolic Pathways
Given its role as an AChE inhibitor , it likely interacts with cholinergic pathways.
準備方法
Synthetic Routes and Reaction Conditions: Carlina oxide can be synthesized through various chemical routes. One common method involves the extraction of essential oil from the roots of Carlina acaulis, followed by the isolation of carlina oxide using chromatographic techniques . Additionally, synthetic analogues of carlina oxide have been developed to enhance its bioactivity and reduce toxicity .
Industrial Production Methods: Industrial production of carlina oxide primarily relies on the extraction from Carlina acaulis roots. The essential oil is obtained through hydrodistillation, and carlina oxide is subsequently isolated using gas chromatography-mass spectrometry (GC-MS) analysis . Recent advancements in nanotechnology have also enabled the encapsulation of carlina oxide in nanoemulsions to improve its stability and efficacy .
化学反応の分析
Types of Reactions: Carlina oxide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying its chemical structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving carlina oxide include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and product purity.
Major Products Formed: The major products formed from the reactions of carlina oxide include its analogues with modified chemical structures. These analogues have been shown to possess enhanced insecticidal properties and reduced toxicity compared to the natural compound .
類似化合物との比較
Carlina oxide is unique due to its high efficacy as an insecticide and its relatively low toxicity to non-target species . Similar compounds include other polyacetylenes found in botanical sources, such as falcarinol and panaxynol . carlina oxide stands out for its potent insecticidal activity and its potential for use in eco-friendly pest management solutions .
特性
IUPAC Name |
2-(3-phenylprop-1-ynyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c1-2-6-12(7-3-1)8-4-9-13-10-5-11-14-13/h1-3,5-7,10-11H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRHFCVRNWSKQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC#CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198237 | |
| Record name | 2-(3-Phenyl-1-propyn-1-yl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502-22-7 | |
| Record name | 2-(3-Phenyl-1-propyn-1-yl)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carlina oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Phenyl-1-propyn-1-yl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


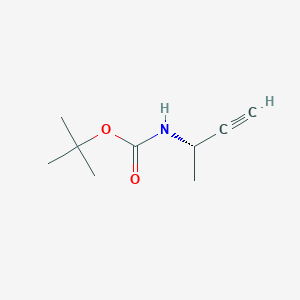
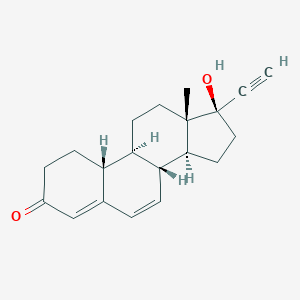
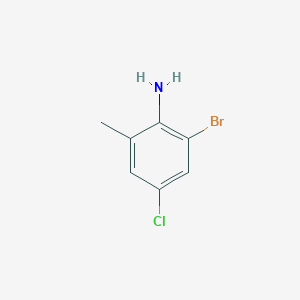
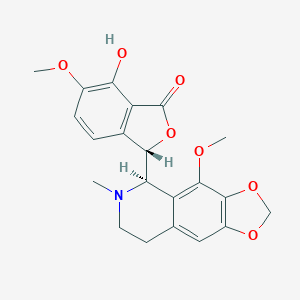
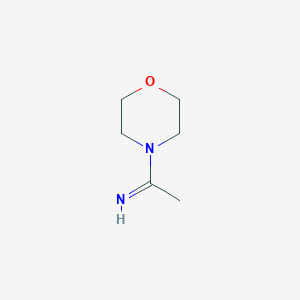
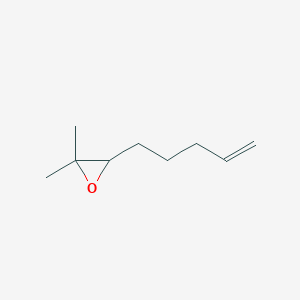
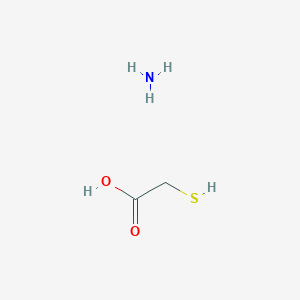
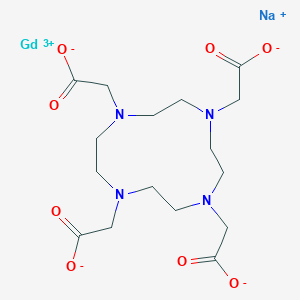
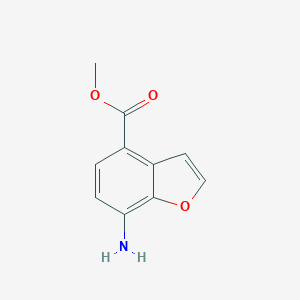
![Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125546.png)

